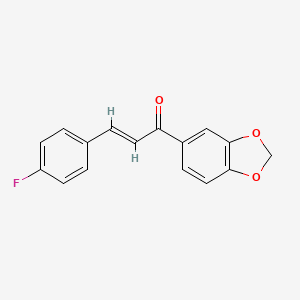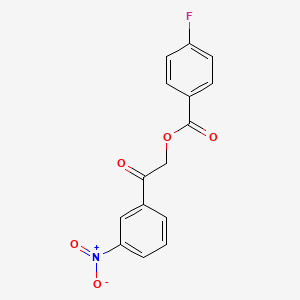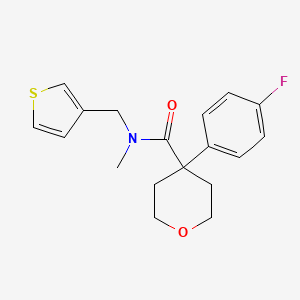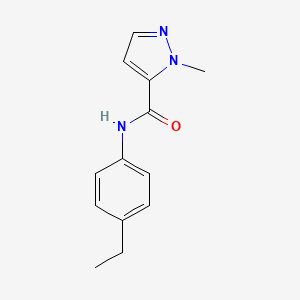![molecular formula C16H20ClNO B5366225 N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5366225.png)
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and ability to produce intense psychoactive effects. This compound belongs to the family of indazole-based synthetic cannabinoids, which have been reported to have a wide range of pharmacological effects on the human body.
作用機序
The exact mechanism of action of N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride is not fully understood. However, it is believed to act as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This activation leads to the release of various neurotransmitters, including dopamine and serotonin, which are responsible for the pleasurable effects of the drug.
Biochemical and Physiological Effects:
This compound has been reported to have a wide range of biochemical and physiological effects on the human body. It has been shown to produce potent analgesic effects, as well as anti-inflammatory and antiemetic effects. It has also been reported to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
実験室実験の利点と制限
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride has several advantages for use in lab experiments. It has a high potency and produces intense psychoactive effects, which makes it useful for studying the effects of cannabinoids on the human body. However, it also has several limitations, including its potential for abuse and addiction, as well as its potential for producing adverse side effects.
将来の方向性
There are several future directions for the study of N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride. One area of research could focus on the development of new synthetic cannabinoids that have reduced potential for abuse and addiction. Another area of research could focus on the development of new therapeutic agents that target the CB1 receptor, which could be used to treat a wide range of medical conditions, including chronic pain and inflammation.
In conclusion, this compound is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and ability to produce intense psychoactive effects. It has been widely studied for its pharmacological effects on the human body, and has been shown to produce potent analgesic effects, as well as anti-inflammatory and antiemetic effects. However, it also has several limitations, including its potential for abuse and addiction, as well as its potential for producing adverse side effects. There are several future directions for the study of this compound, including the development of new synthetic cannabinoids and therapeutic agents that target the CB1 receptor.
合成法
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride is synthesized through a multistep process that involves the reaction of various reagents and solvents. The first step involves the synthesis of the indazole core, which is achieved through the reaction of 2-aminobenzonitrile with a suitable aldehyde or ketone. The resulting intermediate is then reacted with a substituted benzyl chloride to form the final product.
科学的研究の応用
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride has been widely studied for its pharmacological effects on the human body. It has been reported to have a high affinity for the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabinoids. Studies have shown that this compound produces potent analgesic effects, as well as anti-inflammatory and antiemetic effects.
特性
IUPAC Name |
N-methyl-1-[4-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-3-5-15(6-4-13)12-18-16-9-7-14(8-10-16)11-17-2;/h3-10,17H,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYSDTBSTVIQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5366151.png)


![N-cyclohexyl-2-({4-[(methylamino)sulfonyl]phenyl}thio)acetamide](/img/structure/B5366166.png)
![2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5366169.png)
![3-(benzyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5366177.png)

![2-azepan-1-yl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-oxoacetamide](/img/structure/B5366206.png)
![[3-isobutyl-1-(isoquinolin-5-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5366209.png)

![(4aS*,8aR*)-6-(isopropoxyacetyl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5366219.png)
![N-(3,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5366230.png)
![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366232.png)
